2-Methoxy-2-oxoethyl 4-{[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate
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Overview
Description
METHYL 2-[4-({4-[(BUTAN-2-YL)AMINO]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)BENZOYLOXY]ACETATE is a complex organic compound with a unique structure that includes a triazine ring, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-({4-[(BUTAN-2-YL)AMINO]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)BENZOYLOXY]ACETATE typically involves multiple steps. One common method includes the reaction of 4-({4-[(BUTAN-2-YL)AMINO]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)BENZOIC ACID with methanol in the presence of a catalyst to form the ester. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-({4-[(BUTAN-2-YL)AMINO]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)BENZOYLOXY]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 2-[4-({4-[(BUTAN-2-YL)AMINO]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)BENZOYLOXY]ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[4-({4-[(BUTAN-2-YL)AMINO]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)BENZOYLOXY]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-[4-({4-[(BUTAN-2-YL)AMINO]-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)BENZOYLOXY]ACETATE
- METHYL 2-[4-({4-[(BUTAN-2-YL)AMINO]-6-(PROPYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)BENZOYLOXY]ACETATE
Uniqueness
METHYL 2-[4-({4-[(BUTAN-2-YL)AMINO]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)BENZOYLOXY]ACETATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H25N5O5 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
(2-methoxy-2-oxoethyl) 4-[[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C19H25N5O5/c1-5-12(3)21-18-22-17(20-6-2)23-19(24-18)29-14-9-7-13(8-10-14)16(26)28-11-15(25)27-4/h7-10,12H,5-6,11H2,1-4H3,(H2,20,21,22,23,24) |
InChI Key |
MBGGAZJUYGJBAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)NCC)OC2=CC=C(C=C2)C(=O)OCC(=O)OC |
Origin of Product |
United States |
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